molecular formula C10H17NO5 B346175 Boc-Hyp-OH CAS No. 13726-69-7

Boc-Hyp-OH

Cat. No.: B346175
CAS No.: 13726-69-7
M. Wt: 231.25g/mol
InChI Key: BENKAPCDIOILGV-RQJHMYQMSA-N
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Description

Boc-Hyp-OH is a chiral compound commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often utilized as a building block in the synthesis of more complex molecules due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Hyp-OH typically involves the protection of the amine group of pyrrolidine followed by selective functionalization at the 4-position. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amine. The hydroxyl group at the 4-position can be introduced through various oxidation or substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-Hyp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines .

Scientific Research Applications

Boc-Hyp-OH has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Hyp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Boc-Hyp-OH apart from similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a Boc-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-69-7
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-L-PROLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Boc-trans-4-hydroxy-L-proline a useful starting material in organic synthesis?

A1: This compound is attractive as a starting material due to its readily available chiral center and the presence of diverse functional groups. [, , ] These features allow for further modifications and transformations, making it valuable for synthesizing complex molecules. For example, the hydroxyl group can be easily converted into a leaving group, enabling SN2 reactions for introducing various substituents. []

Q2: What is the role of Boc-trans-4-hydroxy-L-proline in the synthesis of N-heterocyclic carbene (NHC) pre-catalysts?

A3: Researchers have utilized Boc-trans-4-hydroxy-L-proline as a starting point to synthesize a range of fluorinated triazolium salts, which serve as precursors to NHCs. [] This strategy involves transforming the hydroxyl group of Boc-trans-4-hydroxy-L-proline into a leaving group followed by a series of reactions leading to the formation of the triazolium ring system. [] The fluorine atoms introduced in the process are strategically positioned to potentially influence the catalytic activity and selectivity of the resulting NHCs. []

Q3: Can you provide an example of a specific application of a Boc-trans-4-hydroxy-L-proline-derived catalyst?

A4: A study employed fluorinated triazolium salts derived from Boc-trans-4-hydroxy-L-proline as pre-catalysts for the enantioselective Steglich rearrangement of oxazolyl carbonates to C-carboxyazlactones. [] This reaction is important for generating chiral molecules with potential biological activity. The fluorine substitution in these catalysts aimed to enhance enantioselectivity by influencing the conformation and reactivity of the active NHC species. []

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